molecular formula C17H16N4O B2801136 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797636-99-7

4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2801136
CAS No.: 1797636-99-7
M. Wt: 292.342
InChI Key: MIFUEAAZVIHRTG-UHFFFAOYSA-N
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Description

The compound "4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile" is a complex organic molecule characterized by a combination of pyrido-pyrimidine and benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile can involve multi-step organic synthesis strategies:

  • Starting Materials: : The synthesis often begins with commercially available pyrido-pyrimidine derivatives and benzonitrile compounds.

  • Formation of Intermediate: : An intermediate such as 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-amine is first prepared through reactions involving catalysts and specific reaction conditions (e.g., solvent choice, temperature control).

  • Coupling Reaction: : The intermediate is then subjected to a coupling reaction with a benzonitrile derivative under controlled conditions (e.g., base presence, coupling reagents like EDC or DCC).

  • Final Product Formation: : Finally, a purification step such as recrystallization or column chromatography is employed to isolate the target compound.

Industrial Production Methods

In industrial settings, the production of this compound would leverage high-throughput synthesis methods, continuous flow chemistry for large-scale reactions, and automated purification techniques to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at specific sites, such as the benzonitrile group, to form corresponding oxidized products.

  • Reduction: : Reduction reactions, typically involving agents like lithium aluminum hydride (LiAlH4), can target the nitrile group to produce amines.

  • Substitution: : The functional groups present in the compound allow for nucleophilic and electrophilic substitution reactions, enabling modifications of its structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Coupling Reagents: : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC).

Major Products Formed from These Reactions

  • Oxidation Products: : Corresponding carboxylic acids or ketones.

  • Reduction Products: : Amines or alcohols, depending on the site of reduction.

  • Substitution Products: : Various substituted derivatives based on the reagent used and the position of substitution.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules or functional materials.

Biology

In biological research, it may be investigated for its interaction with biological molecules or its potential as a biochemical probe.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for pharmaceutical activity, including as enzyme inhibitors or receptor ligands.

Industry

In the industrial context, its unique properties could be harnessed in the development of new materials or chemical processes.

Mechanism of Action

The specific mechanism by which 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile exerts its effects would depend on its application. For instance, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include binding to active sites or altering conformational states of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(6,7-Dihydro-1H-indol-4-yl)-2-oxoethyl)benzonitrile

  • 4-(3-(6,7-Dihydropyrrolo[3,4-b]quinolin-6(5H)-yl)-3-oxopropyl)benzonitrile

Uniqueness

Compared to its analogs, 4-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzonitrile stands out due to the distinct arrangement of its nitrogen-containing heterocycles, which may confer unique reactivity and binding properties in various chemical and biological contexts. This uniqueness could translate into more specific interactions in biological systems or distinctive behavior in chemical reactions.

Properties

IUPAC Name

4-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-9-14-3-1-13(2-4-14)5-6-17(22)21-8-7-16-15(11-21)10-19-12-20-16/h1-4,10,12H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFUEAAZVIHRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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